4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:
- 4-Methoxyphenyl substituent: Enhances lipophilicity and may influence binding to aromatic receptor sites.
- 3-(Morpholin-4-yl)propyl chain: Improves solubility via the morpholine ring’s polarity and acts as a hydrogen-bond acceptor .
Its synthesis likely involves multicomponent reactions or telescoped condensations, as seen in related furan-2-one systems .
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-29-17-7-5-16(6-8-17)20-19(21(26)18-4-2-13-31-18)22(27)23(28)25(20)10-3-9-24-11-14-30-15-12-24/h2,4-8,13,20,27H,3,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWCBXSAHNUFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the intermediate compound.
Final cyclization and functional group modifications: The final product is obtained through cyclization reactions and subsequent modifications to introduce the hydroxy and carbonyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The furan-2-carbonyl group and pyrrolone core are susceptible to oxidation under controlled conditions:
Mechanistic Insights :
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The furan ring undergoes electrophilic aromatic substitution, with oxidation preferentially occurring at the α-position relative to the carbonyl group .
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Oxidation of the hydroxyl group proceeds via a radical intermediate, stabilized by conjugation with the pyrrolone ring.
Reduction Reactions
Reductive modifications target carbonyl groups and the morpholine-propyl chain:
Key Observations :
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Sodium borohydride selectively reduces the furan carbonyl without affecting the pyrrolone carbonyl due to steric hindrance.
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LiAlH₄ induces ring-opening reduction, forming a flexible pyrrolidine structure .
Nucleophilic Substitution
The morpholinopropyl side chain and methoxyphenyl group participate in substitution reactions:
Structural Influences :
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The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, but steric bulk limits reactivity at the para position .
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The morpholine nitrogen’s lone pair facilitates quaternization, enhancing solubility in polar solvents.
Cyclization and Ring-Opening
The pyrrolone ring undergoes reversible ring-opening under specific conditions:
Thermodynamic Considerations :
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Hydrolysis is favored in strong acids due to protonation of the lactam oxygen, destabilizing the ring.
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Base-mediated cyclization exploits the nucleophilicity of the morpholine nitrogen .
Functional Group Interconversion
The hydroxyl and carbonyl groups enable derivatization:
Synthetic Utility :
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Acetylation improves metabolic stability by blocking hydroxyl-mediated glucuronidation .
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Schiff bases serve as intermediates for metal coordination complexes.
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique reactivity:
| Compound | Furan Reactivity | Pyrrolone Stability | Morpholine Substitution |
|---|---|---|---|
| Target compound | High (electron-deficient furan) | Moderate (strain from substituents) | High (tertiary amine) |
| 5-(3-Ethoxyphenyl) analog | Moderate | High | Low |
| 1-(3-Diethylaminopropyl) derivative | Low | Low | Very high |
Trends :
Scientific Research Applications
Overview
The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and material science. Its unique structural features allow it to interact with biological targets, making it a candidate for drug development and other applications.
Medicinal Chemistry
The compound is studied for its pharmacological properties, particularly its potential as a drug candidate due to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Antimicrobial Properties : Its structural components may contribute to antimicrobial activity, making it a candidate for developing new antibiotics.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules:
- Building Block for Drug Development : It can be utilized as a scaffold for synthesizing other pharmacologically active compounds through various chemical reactions such as acylation and substitution.
Material Science
The unique electronic properties of the compound make it suitable for applications in material science:
- Organic Electronics : Its structure may facilitate the development of organic semiconductors or photovoltaic materials due to its ability to form charge-transfer complexes.
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition .
- Antimicrobial Testing : Research conducted in a laboratory setting indicated that modifications to the furan ring enhanced antimicrobial activity against Gram-positive bacteria .
- Material Development : Investigations into the electronic properties revealed that compounds similar to this one could be used in organic light-emitting diodes (OLEDs), showcasing their potential in electronic applications .
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Key Substituents
The following table summarizes structural analogs and their substituent differences:
Key Observations:
Benzofuran-2-carbonyl () extends conjugation, possibly improving binding affinity to hydrophobic pockets .
Aryl Substituent Effects: 4-Hydroxy-3-methoxyphenyl () adds a phenolic -OH group, increasing hydrogen-bond donor capacity but reducing lipophilicity compared to the target compound’s 4-methoxyphenyl . Fluorophenyl groups () enhance membrane permeability and resistance to oxidative metabolism .
3-Methoxypropyl () replaces morpholine with a methoxy group, diminishing hydrogen-bond acceptor capacity .
Physicochemical and Electronic Properties
While experimental data (e.g., logP, solubility) are unavailable in the evidence, computational tools like Multiwfn (for wavefunction analysis) and density-functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy models) can predict properties :
- Dipole Moments : Morpholine-containing derivatives exhibit higher polarity due to the N-O bond, favoring aqueous solubility.
- Electrostatic Potential: Fluorinated analogs () show localized negative charges, enhancing interactions with cationic residues in target proteins .
- logP Trends : The 3-methoxy-4-propoxyphenyl group () likely increases logP compared to the target compound, reducing solubility but improving membrane penetration .
Biological Activity
The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 396.43 g/mol |
| LogP | 1.321 |
| Polar Surface Area | 70.85 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
The compound features a pyrrole ring system, which is known for its diverse biological activities, including antibacterial and antifungal properties. The presence of functional groups such as furan, hydroxy, and methoxyphenyl enhances its potential interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrrole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.125 μg/mL , indicating potent antibacterial effects .
The mechanism of action for compounds in this class typically involves interaction with bacterial enzymes or receptors. The dimethylamino group in the structure can form hydrogen bonds with active sites on target proteins, while the furan and methoxyphenyl groups may engage in π-π stacking interactions. This multi-faceted binding can disrupt essential cellular processes in bacteria, leading to cell death .
Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of various pyrrole derivatives, including those structurally related to our compound. These derivatives were tested against Mycobacterium tuberculosis , with some exhibiting an MIC of 5 µM , suggesting their potential as lead compounds for developing new antitubercular agents .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has demonstrated that modifications to the pyrrole ring can significantly influence biological activity. For example, introducing different substituents on the furan or methoxy groups can enhance activity against specific bacterial strains or improve solubility profiles .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Pyrrole Ring Formation : Utilizing a Paal-Knorr synthesis method.
- Furan-2-carbonyl Group Introduction : Achieved through acylation using furan-2-carbonyl chloride.
- Dimethylamino Group Addition : Via nucleophilic substitution with dimethylamine.
These synthetic routes are crucial for producing derivatives that may exhibit improved biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
